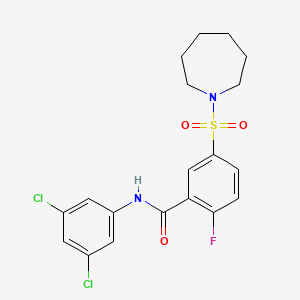

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide

Description

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide is a benzamide derivative characterized by a fluorinated benzene core, an azepane sulfonyl group at the 5-position, and a 3,5-dichlorophenyl substituent on the amide nitrogen. The azepane (7-membered ring) sulfonyl moiety distinguishes it from smaller heterocycles like piperazine (6-membered) or isoxazoline derivatives. The 3,5-dichlorophenyl group is a recurring motif in agrochemicals and pharmaceuticals, often linked to receptor binding or toxicity.

Properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-13-9-14(21)11-15(10-13)23-19(25)17-12-16(5-6-18(17)22)28(26,27)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGQUFFBJUIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of 495.4 g/mol. The compound features an azepane ring, a sulfonamide group, and a dichlorophenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 495.4 g/mol |

| CAS Number | 891134-78-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by:

- Inhibition of Viral Replication : The compound has been shown to interfere with the replication cycle of certain viruses, potentially by inhibiting viral enzymes or blocking viral entry into host cells.

- Modulation of Enzyme Activity : It may bind to various enzymes involved in cellular processes, thereby altering their activity and affecting cell signaling pathways.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study highlighted its effectiveness against hepatitis B virus (HBV), demonstrating a dose-dependent inhibition of viral replication in vitro. The compound was found to reduce HBV surface antigen levels significantly, indicating its potential as a therapeutic agent for HBV infections .

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested against various viral strains. Results showed that it effectively reduced viral titers in cultured cells, supporting its role as a potential antiviral drug.

- Animal Models : In vivo studies using animal models demonstrated that administration of the compound led to a reduction in viral load and improved liver function markers in subjects infected with HBV.

Comparative Analysis

The following table summarizes the biological activities of similar compounds for context:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aryl Group

The 3,5-dichlorophenyl group in the target compound is critical for bioactivity but also raises toxicity concerns. Comparisons with related compounds include:

- N-(3,5-dichlorophenyl)succinimide (NDPS): This compound induces severe nephrotoxicity in rats, damaging proximal convoluted tubules and causing interstitial nephritis.

- Fluxametamide (ISO name) : A pesticide containing a 3,5-dichlorophenyl-isoxazoline group. While structurally distinct, the dichlorophenyl moiety likely enhances insecticidal activity via GABA receptor modulation.

Table 1: Substituent-Driven Activity and Toxicity

Heterocyclic Core Modifications

The azepane sulfonyl group differentiates the target compound from analogs with smaller rings:

- Piperazine Derivatives (e.g., 7f, 7d, 7e) : These compounds, such as 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f), exhibit dopamine D3 receptor selectivity. The 6-membered piperazine ring enhances rigidity and receptor affinity compared to the 7-membered azepane.

- 1,4-Diazepane Derivatives (e.g., 7x) : Substituting piperazine with diazepane (7-membered ring) reduces synthetic yield (41% vs. 65% for 7f) and may alter pharmacokinetics due to increased flexibility.

Table 2: Heterocyclic Core Impact on Physicochemical Properties

Toxicity and Metabolic Considerations

- Nephrotoxicity : The 3,5-dichlorophenyl group in NDPS causes proximal tubule damage. The target compound’s similar substituent necessitates rigorous renal safety profiling.

- Metabolic Stability: Fluorine at the 2-position of the benzamide may enhance metabolic stability by blocking cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like NDPS.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide with high purity and yield?

- Methodological Answer : Multi-step synthesis typically involves sulfonation of the benzamide core, followed by coupling with the azepane sulfonyl group. Key steps include:

- Controlled reaction conditions : Use anhydrous solvents (e.g., dichloromethane or DMF) to prevent hydrolysis of sensitive sulfonyl intermediates .

- Purification : Column chromatography or recrystallization in polar aprotic solvents improves purity. Monitor reaction progress via thin-layer chromatography (TLC) .

- Yield optimization : Adjust stoichiometry of reagents (e.g., sulfonyl chloride derivatives) and maintain temperatures between 0–25°C during coupling steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of fluorobenzamide and azepane sulfonyl linkages. Chemical shifts near δ 7.5–8.5 ppm indicate aromatic protons, while δ 3.0–3.5 ppm corresponds to azepane CH₂ groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity (>95%) and identifies byproducts .

Q. What preliminary in vitro assays are recommended to screen the compound’s biological activity?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or C. albicans) with MIC values compared to positive controls .

- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to inflammatory pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Analog synthesis : Modify the azepane ring (e.g., substituents at nitrogen) or dichlorophenyl group to test steric/electronic effects .

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, GPCRs) .

- Pharmacophore mapping : Overlay active/inactive analogs to identify essential hydrogen-bonding or hydrophobic features .

Q. What methodologies are appropriate for elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Gene expression profiling : RNA-seq or qPCR to assess transcriptional changes in treated cells (e.g., apoptosis-related genes) .

- Kinase profiling panels : Screen against a panel of 100+ kinases to identify inhibitory activity (e.g., IC₅₀ values for tyrosine kinases) .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Model standardization : Compare results across ≥3 cell lines or microbial strains to rule out model-specific biases .

- Dose-response validation : Replicate assays with varying concentrations (e.g., 1 nM–100 µM) to confirm potency trends .

- Meta-analysis : Statistically evaluate data variability using ANOVA or mixed-effects models to identify confounding factors (e.g., serum content in cell media) .

Q. What environmental fate studies are required to assess the compound’s persistence and ecotoxicological effects?

- Methodological Answer :

- Biodegradation assays : OECD 301B test to measure degradation rates in aqueous systems under aerobic conditions .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .

- Soil adsorption studies : Batch equilibrium methods to determine Kₐₜ coefficients and predict groundwater contamination risks .

Q. How can advanced computational methods be integrated with experimental data to predict physicochemical properties?

- Methodological Answer :

- DFT calculations : Predict logP, pKa, and solubility using software like COSMO-RS or Schrödinger QikProp .

- Molecular dynamics (MD) : Simulate membrane permeability by modeling interactions with lipid bilayers .

- QSAR modeling : Train machine learning models on existing datasets to forecast ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.